N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide
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Overview
Description
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide is a chemical compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 4-chloro-3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like azide, benzenethiolate, and methoxide ions.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield azido derivatives.
Reduction Reactions: Reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-chloro-3-nitrophenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Properties
CAS No. |
316139-01-2 |
---|---|
Molecular Formula |
C18H16Cl2N4O6 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
N,N'-bis(4-chloro-3-nitrophenyl)hexanediamide |
InChI |
InChI=1S/C18H16Cl2N4O6/c19-13-7-5-11(9-15(13)23(27)28)21-17(25)3-1-2-4-18(26)22-12-6-8-14(20)16(10-12)24(29)30/h5-10H,1-4H2,(H,21,25)(H,22,26) |
InChI Key |
BWYHKBCFJPNXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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